Cas no 2171264-31-4 (4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.2octane-1-carboxylic acid)
4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.2octane-1-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.2octane-1-carboxylic acid
- 2171264-31-4
- 4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.2]octane-1-carboxylic acid
- EN300-1576687
-
- Inchi: 1S/C28H32N2O5/c1-18(16-24(31)30-28-13-10-27(11-14-28,12-15-28)25(32)33)29-26(34)35-17-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,18,23H,10-17H2,1H3,(H,29,34)(H,30,31)(H,32,33)/t18-,27?,28?/m0/s1
- InChI-Schlüssel: QDXXKTDUOKNARX-WBZDIBOQSA-N
- Lächelt: OC(C12CCC(CC1)(CC2)NC(C[C@H](C)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 476.23112213g/mol
- Monoisotopenmasse: 476.23112213g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 35
- Anzahl drehbarer Bindungen: 8
- Komplexität: 782
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topologische Polaroberfläche: 105Ų
4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.2octane-1-carboxylic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1576687-50mg |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.2]octane-1-carboxylic acid |
2171264-31-4 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1576687-100mg |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.2]octane-1-carboxylic acid |
2171264-31-4 | 100mg |
$2963.0 | 2023-09-24 | ||
| Enamine | EN300-1576687-250mg |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.2]octane-1-carboxylic acid |
2171264-31-4 | 250mg |
$3099.0 | 2023-09-24 | ||
| Enamine | EN300-1576687-500mg |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.2]octane-1-carboxylic acid |
2171264-31-4 | 500mg |
$3233.0 | 2023-09-24 | ||
| Enamine | EN300-1576687-1000mg |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.2]octane-1-carboxylic acid |
2171264-31-4 | 1000mg |
$3368.0 | 2023-09-24 | ||
| Enamine | EN300-1576687-2500mg |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.2]octane-1-carboxylic acid |
2171264-31-4 | 2500mg |
$6602.0 | 2023-09-24 | ||
| Enamine | EN300-1576687-5000mg |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.2]octane-1-carboxylic acid |
2171264-31-4 | 5000mg |
$9769.0 | 2023-09-24 | ||
| Enamine | EN300-1576687-10000mg |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.2]octane-1-carboxylic acid |
2171264-31-4 | 10000mg |
$14487.0 | 2023-09-24 | ||
| Enamine | EN300-1576687-1.0g |
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.2]octane-1-carboxylic acid |
2171264-31-4 | 1g |
$0.0 | 2023-06-06 |
4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.2octane-1-carboxylic acid Verwandte Literatur
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Weitere Informationen zu 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.2octane-1-carboxylic acid
4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo[2.2.2]octane-1-carboxylic Acid: A Novel Bioactive Compound with Multifunctional Applications in Medicinal Chemistry
CAS No. 2171264-31-4 represents a unique molecular scaffold that combines structural complexity with potential therapeutic relevance. This compound, designated as 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo[2.2.2]octane-1-carboxylic acid, features a bicyclo[2.2.2]octane core functionalized with a butanamido group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid moiety. The stereochemical configuration of the 3S center and the spatial arrangement of functional groups suggest potential for chiral discrimination and stereoselective interactions with biological targets.
Recent studies in medicinal chemistry have highlighted the importance of fluorenylmethoxycarbonyl derivatives in optimizing drug delivery systems. The bicyclo[2.2.2]octane framework, a highly strained polycyclic structure, provides a rigid scaffold that can modulate molecular interactions with proteins or nucleic acids. This structural feature is particularly relevant in the context of targeted drug delivery, where conformational stability and spatial orientation are critical for receptor binding.
The carboxylic acid functionality at the terminal position of the molecule may participate in hydrogen bonding with biological macromolecules, while the butanamido group introduces hydrophobic interactions. The combination of these functional groups suggests potential applications in antimicrobial and anti-inflammatory therapies, where molecular recognition and specificity are essential. Recent research has demonstrated that similar scaffolds can inhibit bacterial enzymes and modulate immune responses through cytokine signaling pathways.
Advances in synthetic organic chemistry have enabled the development of this compound through multi-step coupling reactions. The Fmoc protecting group serves as a temporary shield during peptide synthesis, allowing for selective modification of the butanamido moiety. This synthetic strategy aligns with modern approaches in peptide drug design, where modular synthesis enables the creation of complex bioactive molecules with tailored functionalities.
Emerging evidence in pharmacological research indicates that compounds with similar structural features exhibit activity against pathogenic microorganisms and inflammatory diseases. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that derivatives of bicyclo[2.2.2]octane scaffolds demonstrate potent antimicrobial activity against multidrug-resistant strains. These findings underscore the potential of this compound as a lead molecule for antibacterial and anti-inflammatory drug development.
The stereochemical configuration of the 3S center is critical for biological activity. Stereoisomers of similar compounds have shown differential potency in enzyme inhibition and receptor binding assays. This highlights the importance of chiral synthesis in optimizing therapeutic outcomes. Techniques such as asymmetric catalysis and enantioselective chromatography are essential for isolating the active enantiomer of this compound.
Applications in biomaterials science have also been explored for this compound. The fluorenylmethoxycarbonyl group can be used to functionalize surfaces for drug-eluting implants or targeted drug delivery systems. This property is particularly valuable in regenerative medicine, where controlled release of therapeutic agents is required. Recent work in bioconjugate chemistry has demonstrated the utility of such functional groups in creating smart biomaterials.
The carboxylic acid functionality may also serve as a site for conjugation with targeting ligands or imaging agents. This versatility makes the compound suitable for multifunctional drug delivery systems that combine therapeutic and diagnostic capabilities. Such approaches are increasingly important in precision medicine, where personalized treatment strategies require advanced molecular targeting.
Challenges in the development of this compound include optimizing synthetic efficiency and ensuring stereoselectivity during large-scale production. Computational modeling and in silico screening have been employed to predict the most favorable synthetic routes and to identify potential interactions with biological targets. These strategies are critical for advancing the compound from the laboratory to clinical applications.
Current research is focused on expanding the pharmacological profile of this compound through structure-activity relationship (SAR) studies. Modifications to the butanamido group or the bicyclo[2.2.2]octane scaffold are being investigated to enhance potency and reduce toxicity. These efforts align with the broader goals of drug discovery and development in the pharmaceutical industry.
In conclusion, CAS No. 2171264-31-4 represents a promising candidate for multifunctional therapeutic applications. Its unique structural features and functional groups suggest potential in antimicrobial, anti-inflammatory, and biomaterials science contexts. Continued research in synthetic organic chemistry and pharmacological sciences will be essential for fully realizing its therapeutic potential.
Key Applications: Antimicrobial agents, Anti-inflammatory drugs, Drug-eluting implants, Targeted drug delivery systems, Biomaterials science.
Research Areas: Medicinal chemistry, Peptide drug design, Chiral synthesis, Pharmacological research, Biomaterials science.
Current Status: Preclinical development, Structure-activity relationship studies, Synthetic optimization.
Future Directions: Clinical trials, Multifunctional drug delivery systems, Precision medicine applications.
This compound exemplifies the intersection of organic chemistry and pharmacology, offering new opportunities for the development of advanced therapeutic agents. Its unique structural features and functional versatility make it a valuable subject for further investigation in the field of drug discovery.
2171264-31-4 (4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.2octane-1-carboxylic acid) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)